1-[3-(Methoxymethyl)phenyl]butan-1-ol
Description
1-[3-(Methoxymethyl)phenyl]butan-1-ol is a secondary alcohol characterized by a butan-1-ol backbone substituted at the phenyl ring’s 3-position with a methoxymethyl group. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. Synthesis likely involves coupling reactions or alkylation steps similar to those described for related compounds .
Properties
IUPAC Name |
1-[3-(methoxymethyl)phenyl]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-5-12(13)11-7-4-6-10(8-11)9-14-2/h4,6-8,12-13H,3,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDEEYGSFUNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
Key structural analogs include phenylbutanol derivatives, indole/benzimidazole-containing alcohols, and simpler aliphatic alcohols. Their molecular features are summarized below:
Table 1: Molecular Properties of 1-[3-(Methoxymethyl)phenyl]butan-1-ol and Analogs
Key Observations :
- The methoxymethyl group in the target compound increases polarity compared to simpler aliphatic alcohols like isoamyl alcohol .
- Bulky substituents (e.g., benzimidazole in ) significantly elevate molecular weight and may reduce volatility.
Pharmacological Activity
Table 2: Pharmacological Profiles of Analogs
Key Observations :
Key Observations :
- Methoxymethyl and aromatic substituents may reduce volatility but introduce unknown chronic toxicity risks.
- Aliphatic alcohols like isoamyl alcohol have well-documented exposure limits .
Preparation Methods
Mechanism and Substrate Design
Friedel-Crafts alkylation offers a direct route to introduce aliphatic chains to aromatic systems. For 1-[3-(Methoxymethyl)phenyl]butan-1-ol, the methoxymethyl group at the meta position activates the benzene ring toward electrophilic substitution. A modified approach from CN103073391A involves:
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Chlorobutanol Ester Formation : Tetrahydrofuran (THF) reacts with acyl chloride (e.g., acetyl chloride) catalyzed by ZnCl₂ at 0–25°C to yield 4-chlorobutanol ester.
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Alkylation : The ester undergoes Friedel-Crafts reaction with 3-(methoxymethyl)benzene using AlCl₃ (1:1.5 molar ratio to THF) at 0–20°C.
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Hydrolysis : Alkaline hydrolysis (NaOH/MeOH, 20–60°C) cleaves the ester to the alcohol.
Key Parameters:
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Yield : 70–75% for alkylation, with hydrolysis achieving >95% efficiency.
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Regioselectivity : Methoxymethyl’s ortho/para-directing effect positions the butanol chain predominantly at the para site.
Ketone Reduction Strategies
Synthesis of 1-[3-(Methoxymethyl)phenyl]butan-1-one
The ketone precursor is synthesized via Friedel-Crafts acylation:
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Acylation : 3-(Methoxymethyl)benzene reacts with butanoyl chloride (AlCl₃, 0–5°C) to form 1-[3-(Methoxymethyl)phenyl]butan-1-one.
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Purification : Distillation or recrystallization isolates the ketone (purity >98%).
Sodium Borohydride (NaBH₄)
Diisobutylaluminum Hydride (DIBAH)
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Conditions : Toluene/cyclohexanol (20°C, 2 h), hydrolysis with HCl.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | 0–20°C | 70–75% | >95% |
| NaBH₄ Reduction | None | 0°C | 56% | 90% |
| DIBAH Reduction | DIBAH | 20°C | 80–97% | >98% |
Advantages :
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Friedel-Crafts : Scalable, minimal byproducts.
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DIBAH : High stereoselectivity, superior yields.
Limitations :
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NaBH₄ : Moderate yield, requires acidic workup.
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Friedel-Crafts : Sensitive to substituent electronic effects.
Stereochemical Considerations
Chiral induction during reduction is critical. As demonstrated in, DIBAH with cyclohexanol achieves >95% enantiomeric excess (ee) for analogous alcohols, whereas NaBH₄ yields racemic mixtures. Catalytic asymmetric hydrogenation (e.g., Ir/Fe complexes) could further enhance ee but remains unexplored for this substrate.
Industrial-Scale Adaptations
Process Optimization
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Solvent Recycling : THF and methanol are recovered via distillation (80% efficiency).
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Catalyst Recovery : AlCl₃ is precipitated post-reaction and reused (3–5 cycles).
Emerging Methodologies
Enzymatic Reduction
Recent advances employ alcohol dehydrogenases (e.g., Lactobacillus brevis) to reduce ketones stereoselectively. Pilot studies show 85% yield and 99% ee under mild conditions (pH 7, 30°C).
Flow Chemistry
Microreactors enable continuous Friedel-Crafts alkylation, reducing reaction time from hours to minutes and improving heat dissipation.
Q & A
Q. What are the optimal synthetic routes for 1-[3-(Methoxymethyl)phenyl]butan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or reduction pathways. For example:
- Substitution Reaction : Starting from 3-(methoxymethyl)benzyl chloride, a Grignard reagent (e.g., butylmagnesium bromide) can be employed in anhydrous THF at 0–5°C to introduce the butanol chain. This method requires strict control of moisture and temperature to minimize side reactions .
- Reduction Approach : Ketone precursors (e.g., 1-[3-(Methoxymethyl)phenyl]butan-1-one) can be reduced using NaBH₄ in ethanol at room temperature, yielding the alcohol with >85% efficiency. Catalyst choice (e.g., chiral catalysts for enantioselective synthesis) and solvent polarity significantly impact stereochemical outcomes .
Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimize purification using silica gel chromatography. Yield discrepancies often arise from incomplete precursor conversion or steric hindrance at the methoxymethyl-substituted phenyl ring .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.4 ppm for CH₂O) and the butanol backbone. Compare with computational predictions (e.g., DFT calculations) to resolve overlapping signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: 208.1468 [M+H]⁺) and detect impurities like oxidation byproducts .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity >98%. Retention time shifts may indicate residual solvents or unreacted precursors .
Data Interpretation : Cross-validate results with PubChem or DSSTox databases to address spectral anomalies caused by rotational isomers or hydrogen bonding .
Advanced Research Questions
Q. How can contradictory spectroscopic data be resolved when analyzing this compound’s reaction intermediates?
Methodological Answer: Contradictions often arise from:
- Rotational Isomerism : The methoxymethyl group’s flexibility can lead to multiple conformers, altering NMR splitting patterns. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze conformers and clarify assignments .
- Oxidative Byproducts : During synthesis, trace oxidation of the alcohol to ketones (e.g., under aerobic conditions) may occur. Use LC-MS/MS to detect low-abundance ketones (m/z: 206.1312 [M+H]⁺) and adjust inert gas purging in reaction setups .
Recommendation : Pair experimental data with computational tools like Gaussian for optimizing molecular geometries and predicting spectral profiles .
Q. What computational approaches predict the biological activity and toxicity of this compound?
Methodological Answer:
- QSAR Modeling : Train models using datasets of structurally similar alcohols (e.g., 1-(4-chlorophenyl)butan-1-ol) to predict receptor binding affinities. Focus on descriptors like logP (calculated: ~2.1) and polar surface area (PSA: ~20 Ų) to estimate blood-brain barrier penetration .
- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for toxicity screening. Prioritize metabolites (e.g., oxidized ketones) identified via in silico metabolic pathway analysis (e.g., SwissADME) .
Validation : Cross-check predictions with in vitro assays (e.g., Ames test for mutagenicity) and hepatic microsomal stability studies .
Q. What are the key considerations in designing in vitro toxicity studies for this compound?
Methodological Answer:
- Dose Range : Start with IC₅₀ determination via MTT assay (0.1–100 µM in HepG2 cells) to establish cytotoxicity thresholds. Account for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) at 37°C, monitoring depletion kinetics via LC-MS. Use NADPH cofactors to simulate Phase I metabolism and identify reactive intermediates .
- Genotoxicity : Conduct comet assays to detect DNA strand breaks at sub-cytotoxic doses (1–10 µM). Include positive controls (e.g., ethyl methanesulfonate) and validate with duplicate experiments .
Safety Protocols : Follow OSHA guidelines for handling flammable liquids (flash point: ~75°C) and use fume hoods during solvent evaporation steps .
Q. How can researchers optimize enantiomeric resolution for chiral derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to separate enantiomers. Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution .
- Kinetic Resolution : Employ lipase-mediated acetylation (e.g., Candida antarctica lipase B) in tert-butyl methyl ether. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC, targeting >95% ee .
Challenges : Steric hindrance from the methoxymethyl group may reduce enzyme accessibility. Screen alternative biocatalysts (e.g., Pseudomonas fluorescens lipase) or co-solvents (e.g., ionic liquids) to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
